molecular formula C18H21IN4O4 B305723 4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B305723
M. Wt: 484.3 g/mol
InChI Key: UGXWGUZXBXCMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol), commonly known as EMID-5, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

EMID-5 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of EMID-5 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. EMID-5 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EMID-5 has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EMID-5 has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it can be produced in high yields with high purity. EMID-5 is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are also limitations to the use of EMID-5 in lab experiments. The compound has not been extensively studied in vivo, so its safety and efficacy in animal models and humans are not well understood. In addition, the compound may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on EMID-5. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB. EMID-5 may serve as a useful starting point for the development of these inhibitors. Another area of interest is the study of the compound's effects in animal models of disease. This will be important for determining the safety and efficacy of EMID-5 in vivo. Finally, the compound's potential as a therapeutic agent for cancer should be further explored, particularly in animal models of cancer.

Synthesis Methods

EMID-5 is synthesized through a multi-step process that involves the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 3-methyl-1H-pyrazol-5-ol in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to produce high yields of EMID-5 with high purity.

properties

Product Name

4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)

Molecular Formula

C18H21IN4O4

Molecular Weight

484.3 g/mol

IUPAC Name

4-[(3-ethoxy-5-iodo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C18H21IN4O4/c1-5-27-12-7-10(6-11(19)16(12)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25)

InChI Key

UGXWGUZXBXCMFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC

Origin of Product

United States

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